

An In-depth Technical Guide to Propenyl Isocyanate: Properties, Structure, and Reactivity

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Compound of Interest

Compound Name: *Propenyl isocyanate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **propenyl isocyanate**, with a primary focus on its most common isomer, allyl isocyanate. This document is intended to serve as a valuable resource for professionals in research, and drug development who are interested in the applications of this versatile chemical intermediate.

Chemical Properties of Allyl Isocyanate

Allyl isocyanate (also known as **2-propenyl isocyanate** or **3-isocyanato-1-propene**) is a colorless to pale yellow liquid with a pungent odor.^[1] It is a highly reactive organic compound due to the presence of both an allyl group and an isocyanate functional group.^[2] This dual reactivity makes it a valuable building block in organic synthesis, particularly in the production of polymers, pharmaceuticals, and agrochemicals.^{[1][2]} The quantitative chemical and physical properties of allyl isocyanate are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C4H5NO	[1] [3] [4]
Molecular Weight	83.09 g/mol	[1] [3] [4] [5]
CAS Number	1476-23-9	[1] [2] [4]
Boiling Point	87-89 °C	[5]
Density	0.94 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.417	[5]
Flash Point	43 °C	[5]
Solubility	Soluble in organic solvents, less soluble in water	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Pungent, reminiscent of mustard or horseradish	[1]

Chemical Structure

The structure of **propenyl isocyanate** can exist in different isomeric forms. The most prevalent and well-documented isomer is allyl isocyanate, where the isocyanate group is attached to the third carbon of the propene chain. Its chemical structure is characterized by a vinyl group (CH₂=CH-) attached to a methylene group (-CH₂-) which is in turn bonded to the isocyanate (-N=C=O) functional group.

The IUPAC name for allyl isocyanate is 3-isocyanatoprop-1-ene.[\[3\]](#) Its structure can be represented by the following notations:

- SMILES: C=CCN=C=O
- InChI: 1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2[\[1\]](#)[\[3\]](#)

The isocyanate group (-N=C=O) is characterized by a planar and nearly linear arrangement of the N=C=O linkage.[\[6\]](#) This specific geometry contributes to its high reactivity.

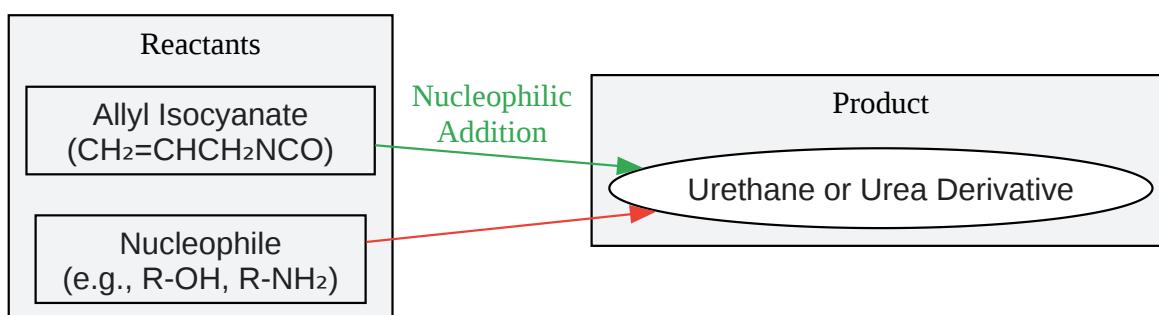
Reactivity and Chemical Reactions

The reactivity of allyl isocyanate is dominated by the electrophilic nature of the carbon atom in the isocyanate group.^{[2][6]} This makes it highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.^{[2][6]} These reactions are fundamental to its use in the synthesis of a wide range of chemical compounds.

Reactions with Nucleophiles

- With Alcohols: Allyl isocyanate reacts with alcohols to form urethanes (carbamates). This reaction is crucial in the production of polyurethanes when diisocyanates are reacted with polyols.^{[2][6]}
- With Amines: The reaction with primary or secondary amines yields substituted ureas.^{[2][6]} This is a key reaction in the synthesis of various pharmaceutical and agrochemical compounds.
- With Water: Allyl isocyanate reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield allylamine and carbon dioxide.^[6] This moisture sensitivity necessitates careful handling and storage under anhydrous conditions.
^[2]

A general schematic of the nucleophilic addition to allyl isocyanate is presented below:



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Caption: General reaction pathway of allyl isocyanate with nucleophiles.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **propenyl isocyanate** are not extensively available in the public domain. However, the general synthesis of isocyanates can be achieved through several established methods:

- **Phosgenation of Amines:** This is a common industrial method involving the reaction of a primary amine (in this case, allylamine) with phosgene (COCl₂) or a phosgene equivalent like triphosgene.^{[6][7]} This reaction proceeds through a carbamoyl chloride intermediate.^[6] Due to the hazardous nature of phosgene, this method requires specialized equipment and stringent safety precautions.^[6]
- **From Alkyl Halides:** Allyl isocyanate can also be synthesized from the reaction of an allyl halide (e.g., allyl chloride) with a metal cyanate.^[8]
- **Curtius, Hofmann, or Lossen Rearrangements:** These are rearrangement reactions that can produce isocyanates from carboxylic acid derivatives, amides, or hydroxamic acids, respectively.^[6]

For laboratory-scale synthesis, the use of triphosgene in a suitable solvent with a base is a common approach for converting amines to isocyanates.^[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **propenyl isocyanate**.

- **Infrared (IR) Spectroscopy:** The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing around 2250-2280 cm⁻¹.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum of allyl isocyanate would show characteristic signals for the vinyl protons (typically in the 5-6 ppm region) and the methylene protons adjacent

to the isocyanate group.

- ^{13}C NMR: The carbon NMR spectrum would show a signal for the isocyanate carbon at around 120-130 ppm, in addition to the signals for the allyl group carbons.

Specific spectral data for allyl isocyanate can be found in various chemical databases.[\[3\]](#)

Applications in Drug Development and Research

Allyl isocyanate serves as a versatile intermediate in the synthesis of a variety of organic molecules with potential biological activity.[\[2\]](#) Its ability to introduce an allyl group and form stable urethane or urea linkages is particularly valuable in medicinal chemistry for the following reasons:

- Synthesis of Novel Scaffolds: It is used to create complex molecules with targeted biological activities for the development of new pharmaceuticals.[\[2\]](#)
- Cross-linking Agent: In polymer science, it is used as a cross-linking agent to enhance the mechanical properties of polymers used in various applications, including biomaterials.[\[2\]](#)
- Derivatization Agent: The isocyanate group can be used to derivatize other molecules to alter their properties or to prepare them for specific analytical techniques.

Safety and Handling

Allyl isocyanate is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a toxic and flammable liquid.[\[1\]](#)[\[9\]](#)

- Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[\[1\]](#)
- Flammability: It is a flammable liquid and should be kept away from heat, sparks, and open flames.[\[9\]](#)
- Reactivity: It reacts with water and other nucleophiles, and is sensitive to moisture.[\[2\]](#)[\[9\]](#) Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.[\[2\]](#)

Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn when handling this compound.

Conclusion

Propenyl isocyanate, particularly in the form of allyl isocyanate, is a reactive and versatile chemical intermediate with significant applications in organic synthesis, polymer chemistry, and the development of new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, structure, and reactivity is essential for its safe and effective use in research and development. While detailed experimental protocols and specific biological signaling pathway information are not readily available in public literature, the fundamental principles of its chemistry provide a solid foundation for its application in various scientific endeavors.

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